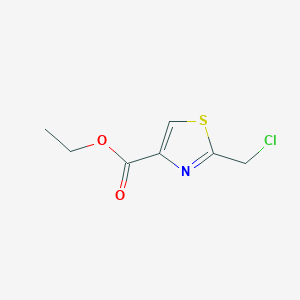

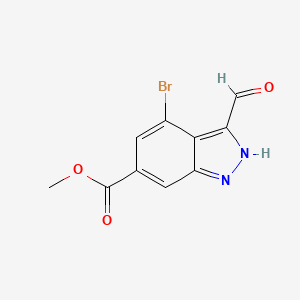

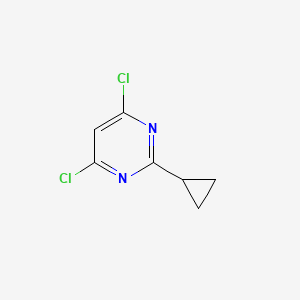

![molecular formula C26H34NaO5PS B1593189 2'-(Dicyclohexylphosphino)-2,6-diméthoxy-[1,1'-biphényl]-3-sulfonate de sodium hydraté CAS No. 870245-75-3](/img/structure/B1593189.png)

2'-(Dicyclohexylphosphino)-2,6-diméthoxy-[1,1'-biphényl]-3-sulfonate de sodium hydraté

Vue d'ensemble

Description

Sodium 2’-(dicyclohexylphosphino)-2,6-dimethoxy-[1,1’-biphenyl]-3-sulfonate hydrate is a compound used in various chemical reactions . It is often used as a catalyst for Suzuki coupling reactions .

Chemical Reactions Analysis

This compound is used as a catalyst in various chemical reactions, including Suzuki coupling reactions . These reactions are used to form carbon-carbon bonds, which are crucial in the synthesis of many organic compounds .Applications De Recherche Scientifique

Interactions Protéine-Ligand

SSPhos sert d'excellent composé modèle pour approfondir les interactions protéine-ligand . Cela aide à l'étude des effets des petites molécules sur le repliement des protéines .

Catalyse au Palladium dans les Réactions de Couplage Croisé

SSPhos est un ligand biarylphosphine monodenté, volumineux, riche en électrons et stable à l'air, développé par le groupe Buchwald . Il améliore la réactivité de la catalyse au palladium pendant les réactions de couplage croisé .

Désaromatisation Énantiosélective du Phénol Arylatif

SSPhos est utilisé comme ligand général pour la désaromatisation énantiosélective du phénol arylatif par le biais d'une catalyse au palladium électrostatiquement dirigée . Cette approche permet d'accéder à des spirocyclohexadiénones hautement énantioenrichies .

Alkylation Allylique Asymétrique Catalysée par le Palladium

SSPhos, lorsqu'il est utilisé sous forme de sel de tétrabutylammonium, est un ligand très efficace pour une réaction d'alkylation allylique catalysée par le Pd de référence . Ce procédé est polyvalent pour la formation de liaisons C−C .

Contrôle de la Sélectivité du Site dans les Réactions de Couplage Croisé

SSPhos a été utilisé sous forme racémique pour le contrôle de la sélectivité du site dans les réactions de couplage croisé .

Formation d'Échafaudages distincts

SSPhos est compétent pour former deux autres échafaudages distincts, qui nécessitaient auparavant des ligands chiraux fondamentalement différents . Il permet également la formation d'un nouvel échafaudage lié à l'oxygène .

Safety and Hazards

Propriétés

IUPAC Name |

sodium;3-(2-dicyclohexylphosphanylphenyl)-2,4-dimethoxybenzenesulfonate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H35O5PS.Na.H2O/c1-30-22-17-18-24(33(27,28)29)26(31-2)25(22)21-15-9-10-16-23(21)32(19-11-5-3-6-12-19)20-13-7-4-8-14-20;;/h9-10,15-20H,3-8,11-14H2,1-2H3,(H,27,28,29);;1H2/q;+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAPQBSXKBDVINV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)S(=O)(=O)[O-])OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36NaO6PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40635658 | |

| Record name | Sodium 2'-(dicyclohexylphosphanyl)-2,6-dimethoxy[1,1'-biphenyl]-3-sulfonate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

530.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1049726-96-6, 870245-75-3 | |

| Record name | Sodium 2'-(dicyclohexylphosphanyl)-2,6-dimethoxy[1,1'-biphenyl]-3-sulfonate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1,1'-Biphenyl]-3-sulfonic acid, 2'-(dicyclohexylphosphino)-2,6-dimethoxy-, sodium salt (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1049726-96-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes sSPhos a unique ligand for asymmetric catalysis?

A: sSPhos distinguishes itself from other chiral ligands due to its unique structure and properties. The presence of a sulfonate group, besides imparting water solubility, allows for potential electrostatic interactions with substrates or intermediates during catalysis. This feature, termed "electrostatically-directed palladium catalysis", has been implicated in achieving high enantioselectivity in reactions like arylative phenol dearomatization. [, ]

Q2: How does the sulfonate group in sSPhos influence its catalytic activity and selectivity?

A: Research suggests that the sulfonate group plays a multifaceted role. In reactions like asymmetric allylic alkylation, steric bulk around the sulfonate, rather than electrostatic interactions, appears to be the driving force for enantioselectivity. [] Conversely, in the synthesis of axially chiral biphenols via Suzuki-Miyaura coupling, attractive non-covalent interactions involving the sulfonate group are thought to be crucial for high enantioselectivity. [] This highlights the context-dependent nature of the sulfonate group's influence on sSPhos's catalytic behavior.

Q3: What types of reactions has sSPhos been successfully employed in?

A3: sSPhos has demonstrated efficacy in several palladium-catalyzed reactions, including:

- Arylative phenol dearomatization: Providing access to enantioenriched spirocyclohexadienones and other complex scaffolds. []

- Asymmetric allylic alkylation: Achieving high enantioselectivity with various substrates. []

- Suzuki-Miyaura coupling: Enabling the synthesis of axially chiral biphenols with excellent enantiocontrol. []

- Cysteine S-arylation: Facilitating chemoselective modification of biomolecules under mild aqueous conditions. [, ]

- Heck-Cassar-Sonogashira cross-coupling: Enabling efficient catalyst recycling and application in sustainable synthesis. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

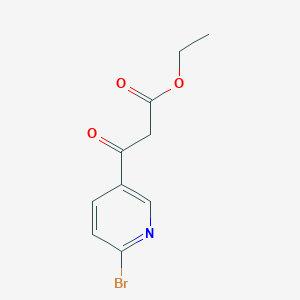

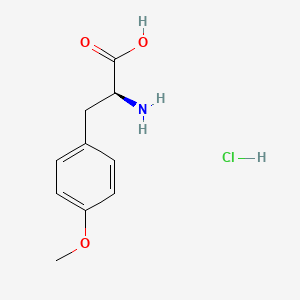

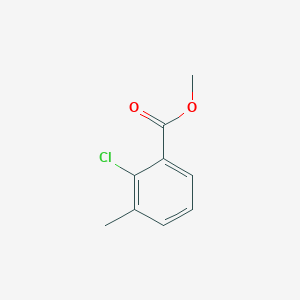

![3,4-dibromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1593109.png)

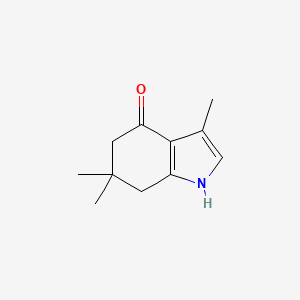

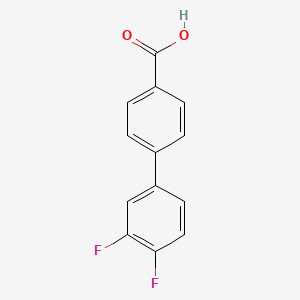

![5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B1593127.png)

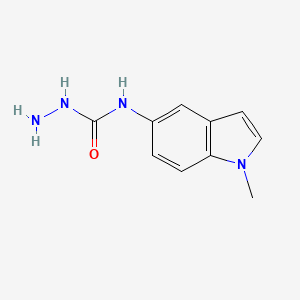

![(4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol](/img/structure/B1593128.png)